Lipophilicity Advantage: LogP Comparison
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate exhibits a calculated LogP of 1.89622, representing a substantial increase in lipophilicity relative to the unsubstituted core scaffold Methyl 2-methylfuran-3-carboxylate, which has a reported LogP of 1.2 (XLogP3) to 1.72 [1]. The 3-oxobutyl substitution contributes to this elevated LogP, which aligns more closely with drug-like chemical space parameters. This differentiation is relevant for applications requiring enhanced membrane permeability or altered partitioning behavior in biphasic reaction systems .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.89622 |
| Comparator Or Baseline | Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8): LogP = 1.2 (XLogP3) to 1.72 |
| Quantified Difference | ΔLogP ≈ +0.18 to +0.70 (target more lipophilic) |
| Conditions | Computational prediction; target compound LogP from ChemScene computational data; comparator LogP from PubChem XLogP3 and SIELC HPLC method data |
Why This Matters
Elevated LogP of approximately 1.90, versus 1.2-1.72 for the simpler analog, provides a quantifiable basis for selecting this compound when increased lipophilicity is required for membrane permeability, chromatographic retention tuning, or formulation compatibility.
- [1] SIELC. Methyl 2-methylfuran-3-carboxylate. CAS: 6141-58-8. LogP: 1.72. View Source
